pH-Dependent Hydrolytic Stability of Glucose Glutamate vs. Amadori-Rearranged Glutamate Glycoconjugate
N-(D-glucos-1-yl)-L-glutamate (glucose glutamate) undergoes rapid hydrolysis in neutral and acidic aqueous solutions, releasing free glucose and glutamate; however, it remains fairly stable under alkaline conditions (pH 8–10) and in dry form. In contrast, the corresponding Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-glutamate exhibits robust stability across aqueous solutions and in the presence of human saliva, representing a fundamental stability differential that defines the application envelope of glucose glutamate [1].
| Evidence Dimension | Aqueous stability as a function of pH |
|---|---|
| Target Compound Data | Fairly stable at pH 8–10 and in dry form; rapidly hydrolyzes in neutral and acidic solutions to glucose and glutamate |
| Comparator Or Baseline | N-(1-deoxy-D-fructos-1-yl)-L-glutamate (Amadori compound): stable in aqueous solution and in human saliva |
| Quantified Difference | Qualitative stability inversion: alkaline-stable vs. universally stable |
| Conditions | 13C NMR spectroscopic monitoring in aqueous buffer systems at variable pH |
Why This Matters
This differential stability profile informs formulation decisions: glucose glutamate is suitable for dry formulations or alkaline-processed products, but cannot substitute for the Amadori analog in neutral/acidic aqueous applications requiring extended shelf stability.
- [1] Beksan E, Schieberle P, Robert F, Blank I, Fay LB, Hofmann T. Synthesis and Sensory Characterization of Novel Umami-Tasting Glutamate Glycoconjugates. J Agric Food Chem. 2003;51(18):5428-5436. DOI: 10.1021/jf0344441. View Source
